
2,3-Dibromo-5-methylpyridine
Overview
Description
2,3-Dibromo-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 5th position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-5-methylpyridine can be synthesized through the bromination of 5-methylpyridine. The process involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typically employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Cross-coupling reactions produce biaryl derivatives .
Scientific Research Applications
2,3-Dibromo-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-methylpyridine is primarily based on its ability to undergo substitution and cross-coupling reactionsThis reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,3-Dibromopyridine
- 2-Bromo-3-chloropyridine
- 2-Amino-5-bromo-3-methylpyridine
Comparison: 2,3-Dibromo-5-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity patterns compared to other halogenated pyridines. For instance, the methyl group can influence the electronic properties of the ring, affecting the compound’s reactivity in substitution and cross-coupling reactions .
Biological Activity
2,3-Dibromo-5-methylpyridine (DBMP) is a halogenated pyridine derivative with the molecular formula and a molecular weight of 250.92 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies of DBMP, highlighting its significance in pharmaceutical applications.
Synthesis of this compound
The synthesis of DBMP typically involves bromination of 5-methylpyridine derivatives. A common method includes the reaction of 3-bromo-5-methylpyridin-2-amine with hydrogen bromide and subsequent treatment with bromine under controlled conditions. The overall yield from such reactions can be optimized to around 97% under specific conditions .
Biological Activity Overview
DBMP exhibits a range of biological activities, including cytotoxic effects against various cancer cell lines and potential anti-inflammatory properties. The following sections detail specific studies and findings related to its biological activity.
Cytotoxicity
A study evaluating the cytotoxic effects of various pyridine derivatives, including DBMP, reported significant activity against several cancer cell lines. The IC50 values for DBMP were found to be in the low micromolar range, indicating potent cytotoxicity. For instance, compounds structurally similar to DBMP demonstrated IC50 values as low as 1.4 µM against PC3 prostate cancer cells .
Table 1: Cytotoxic Activity of Pyridine Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
DBMP | ~1.4 | PC3 |
Compound A | 1.6 | MCF7 |
Compound B | 2.0 | HeLa |
Anti-inflammatory Activity
Another significant aspect of DBMP's biological profile is its anti-inflammatory activity. Research indicates that DBMP can inhibit the release of pro-inflammatory cytokines like TNF-α in stimulated human whole blood models. This effect is particularly notable when compared to other compounds in its class, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation .
Case Studies
Case Study 1: Inhibition of TNF-α Release
In a study focused on inflammatory responses, DBMP was tested for its ability to inhibit lipopolysaccharide (LPS)-stimulated TNF-α release. The results showed that DBMP significantly reduced TNF-α levels compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Case Study 2: Comparative Cytotoxicity Analysis
A comparative analysis involving DBMP and other halogenated pyridines revealed that while many compounds exhibited cytotoxic effects, DBMP showed superior activity against specific cancer cell lines like PC3 and MCF7. This suggests that structural modifications can enhance the biological efficacy of pyridine derivatives .
The precise mechanisms through which DBMP exerts its biological activities are still under investigation. However, preliminary studies suggest that its halogenation pattern may play a crucial role in enhancing its interaction with cellular targets involved in apoptosis and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-dibromo-5-methylpyridine?
The compound is typically synthesized via sequential bromination of 5-methylpyridine. Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions can achieve regioselective substitution at the 2- and 3-positions. Alternative methods include pyridyne intermediate strategies, where dehydrohalogenation of a halogenated precursor generates a reactive intermediate for bromine insertion . For example, pyridyne cyclization has been employed for similar halogenated pyridines, leveraging directing groups or steric effects to control substitution patterns .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., deshielding effects from bromine).
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected M at 264.89 g/mol for CHBrN).
- X-ray Crystallography : SHELX software refines crystal structures, addressing challenges like heavy-atom (Br) absorption and disorder . For example, SHELXL’s robust refinement algorithms are critical for resolving electron density maps in halogen-rich systems .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Spill Management : Collect spills using non-sparking tools and store in sealed containers to prevent environmental contamination .
- Ventilation : Ensure adequate airflow to mitigate respiratory hazards, particularly during solvent-mediated reactions .
Advanced Research Questions
Q. How does this compound act as an additive in radio-iodination reactions?
The compound enhances iodination efficiency in electrophilic substitution reactions. For instance, in a study using phenyltrimethylsilane and N-iodosuccinimide (NIS), adding this compound with 2,6-lutidine in hexafluoroisopropanol (HFIP) increased iodobenzene yield to 30% within 1 hour. Bromine’s electron-withdrawing effects likely stabilize transition states, accelerating iodine incorporation .
Q. What strategies address regioselectivity challenges during halogenation of 5-methylpyridine derivatives?
- Directing Groups : Introduce temporary groups (e.g., -NO) to steer bromine to specific positions, followed by removal.
- Steric Control : Bulkier reagents favor substitution at less hindered sites. For example, 3,5-dibromo-4-methylpyridine synthesis avoids over-halogenation via stepwise bromine addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at electron-rich positions .
Q. How can crystallographic data contradictions in halogenated pyridines be resolved?
- Absorption Correction : Apply multi-scan methods (e.g., SADABS) to counter heavy-atom (Br) X-ray absorption.
- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for disordered bromine atoms.
- Twinned Data : For twinned crystals, refine using HKLF5 format and BASF parameters in SHELXL .
Q. What role does this compound play in cross-coupling reactions for complex heterocycles?
The compound serves as a dihalogenated building block in Suzuki-Miyaura or Ullmann couplings. For example, nickel-catalyzed coupling with arylboronic acids enables synthesis of biarylpyridines, critical in pharmaceutical intermediates. Optimizing ligand systems (e.g., PPh) and bases (KCO) improves yields .
Properties
IUPAC Name |
2,3-dibromo-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZAZMAGVFIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301313 | |
Record name | 2,3-DIBROMO-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29232-39-1 | |
Record name | 29232-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-DIBROMO-5-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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